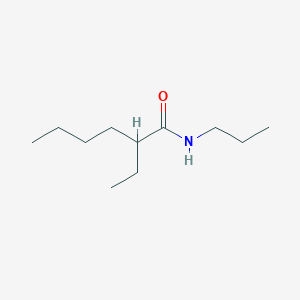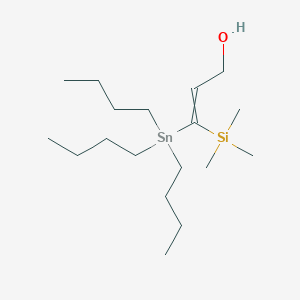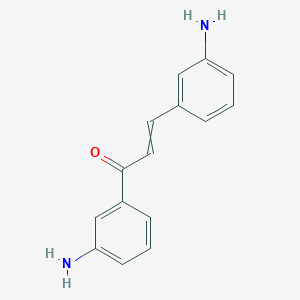
3-(Benzyloxy)pent-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzyloxy)pent-2-enal: is an organic compound characterized by the presence of a benzyl ether group attached to a pent-2-enal backbone. This compound is of interest due to its unique structural features, which include an aldehyde group and a conjugated double bond, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)pent-2-enal can be achieved through various methods. One common approach involves the Wittig reaction , where a phosphonium ylide reacts with an aldehyde to form the desired product. Another method is the Heck reaction , which couples an aryl halide with an alkene in the presence of a palladium catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the Suzuki-Miyaura coupling reaction, which is known for its mild conditions and high efficiency. This method uses a boronic acid derivative and a halide in the presence of a palladium catalyst to form the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Benzyloxy)pent-2-enal undergoes various types of chemical reactions, including:
Substitution: The benzyl ether group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as halides or amines
Major Products Formed:
Oxidation: 3-(Benzyloxy)pentanoic acid
Reduction: 3-(Benzyloxy)pent-2-enol
Substitution: Various substituted benzyl ethers
Wissenschaftliche Forschungsanwendungen
3-(Benzyloxy)pent-2-enal has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(Benzyloxy)pent-2-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The conjugated double bond allows for participation in pericyclic reactions , such as Diels-Alder reactions, which are important in synthetic organic chemistry .
Vergleich Mit ähnlichen Verbindungen
- 3-(Benzyloxy)prop-2-enal
- 3-(Benzyloxy)but-2-enal
- 3-(Benzyloxy)hex-2-enal
Comparison: Compared to its analogs, 3-(Benzyloxy)pent-2-enal is unique due to its specific chain length and the position of the double bond. This structural difference influences its reactivity and the types of reactions it can undergo. For example, the longer chain length in this compound may result in different steric and electronic effects compared to 3-(Benzyloxy)prop-2-enal .
Eigenschaften
CAS-Nummer |
184590-99-6 |
|---|---|
Molekularformel |
C12H14O2 |
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
3-phenylmethoxypent-2-enal |
InChI |
InChI=1S/C12H14O2/c1-2-12(8-9-13)14-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 |
InChI-Schlüssel |
FTEPQGOUFSWWMH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=CC=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


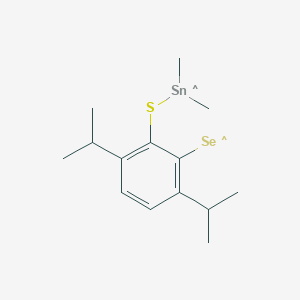

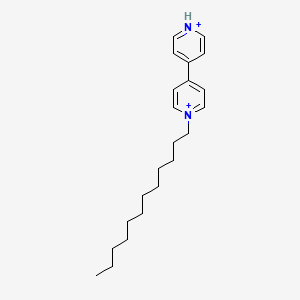
![6-Bromo-2,3-bis(methoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14272352.png)

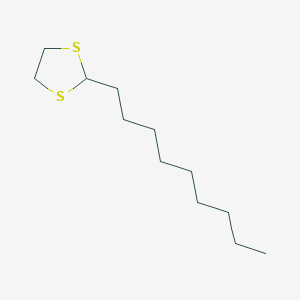
![Ethanediimidoyl dichloride, bis[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B14272365.png)
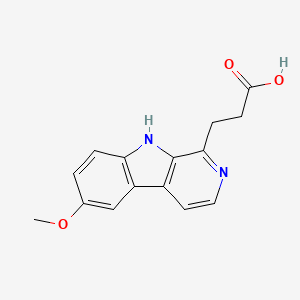
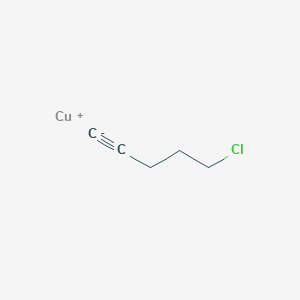
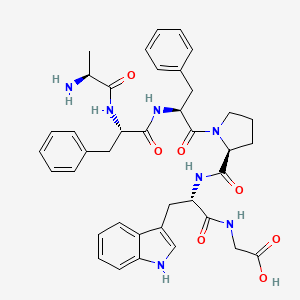
![(NE)-N-[(2-oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-yl)methylidene]hydroxylamine](/img/structure/B14272387.png)
